molecular formula C14H16N2O2S B2717321 2-amino-5-(4-tert-butylphenyl)-1,3-thiazole-4-carboxylic acid CAS No. 923176-65-2

2-amino-5-(4-tert-butylphenyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2717321
CAS No.: 923176-65-2
M. Wt: 276.35
InChI Key: MXKWMZRWLLVKSA-UHFFFAOYSA-N
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Description

2-amino-5-(4-tert-butylphenyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(4-tert-butylphenyl)-1,3-thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the amino and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction between 4-tert-butylbenzaldehyde and thiourea in the presence of a base can yield the thiazole ring . Subsequent functionalization steps introduce the amino and carboxylic acid groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(4-tert-butylphenyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols .

Scientific Research Applications

2-amino-5-(4-tert-butylphenyl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-5-(4-tert-butylphenyl)-1,3-thiazole-4-carboxylic acid is unique due to the combination of its thiazole ring, tert-butylphenyl group, and carboxylic acid functionality. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .

Biological Activity

2-Amino-5-(4-tert-butylphenyl)-1,3-thiazole-4-carboxylic acid (CAS: 923176-65-2) is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a carboxylic acid functional group, contributing to its diverse biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H16N2O2S
  • Molar Mass : 276.35 g/mol
  • Density : 1.262 g/cm³ (predicted)
  • Boiling Point : 446.8 °C (predicted)
  • pKa : 1.00 (predicted)

1. Antimicrobial Activity

Research has shown that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies indicate that this compound has been tested against various bacterial strains such as Bacillus subtilis, Escherichia coli, Streptococcus aureus, and Klebsiella pneumoniae. The results demonstrated effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

2. Anticancer Activity

The anticancer properties of thiazole derivatives are well-documented. A study evaluating the cytotoxic effects of several thiazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. For instance, certain derivatives showed IC50 values ranging from 7 to 20 µM against human leukemia cell lines . The compound's mechanism may involve the induction of apoptosis and inhibition of cancer cell proliferation.

3. Modulation of Receptor Activity

Recent investigations into the effects of thiazole derivatives on AMPA receptors have highlighted their role as modulators. Specifically, studies have shown that compounds related to this compound can act as negative allosteric modulators of GluA2 AMPA receptors. This modulation affects receptor kinetics and current amplitude in neuronal cells, indicating potential applications in neurological disorders .

4. Anti-inflammatory Effects

Thiazole derivatives have also been studied for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting their potential use in treating inflammatory diseases .

Case Studies

StudyFindings
Antimicrobial Screening Tested against multiple bacterial strains with significant inhibition observedSupports potential use as an antimicrobial agent
Cytotoxicity Assay IC50 values between 7–20 µM against leukemia cellsIndicates strong anticancer activity
Receptor Modulation Negative modulation of GluA2 AMPA receptors affecting current amplitudeSuggests potential in neurological applications
Inflammatory Cytokine Inhibition Significant reduction in IL-6 and TNF-α levelsPotential therapeutic role in inflammation

Properties

IUPAC Name

2-amino-5-(4-tert-butylphenyl)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-14(2,3)9-6-4-8(5-7-9)11-10(12(17)18)16-13(15)19-11/h4-7H,1-3H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKWMZRWLLVKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(N=C(S2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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